N-(3,4-dimethylphenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine
Description
N-(3,4-Dimethylphenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine (CAS: 1226428-05-2) is a quinoline derivative with a molecular formula of C₂₄H₂₇N₃O and a molecular weight of 373.49 g/mol . Its structure includes a quinoline core substituted with a 3,4-dimethylphenyl group at the 4-position, a methyl group at the 6-position, and a pyrrolidine-1-carbonyl moiety at the 2-position. The compound’s SMILES string (Cc1ccc2c(c1)c(Nc1ccc(c(c1)C)C)cc(n2)C(=O)N1CCCCC1) highlights its stereoelectronic features, including aromatic rings and a polar carbonyl group .
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)-6-methylquinolin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-15-6-9-20-19(12-15)21(24-18-8-7-16(2)17(3)13-18)14-22(25-20)23(27)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIMFKOWIVZXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis via Cyclization
The quinoline scaffold is constructed starting from 4-methylaniline, where the methyl group dictates substitution at the 6-position of the heterocyclic ring. Cyclization employs acryloyl chloride under acidic conditions, mirroring the synthesis of 6-bromoquinolin-2(1H)-one reported by JSTAGE. Here, 4-methylaniline reacts with acryloyl chloride in the presence of sulfuric acid, facilitating intramolecular cyclization to yield 6-methylquinolin-2(1H)-one. The reaction proceeds via initial acrylamide formation, followed by dehydration and aromatization (Fig. 1A).
Reaction Conditions :
- Acryloyl chloride : 1.2 equivalents, 0°C to room temperature, 12 h.
- Cyclization : Concentrated H₂SO₄, 120°C, 30 min.
Chlorination at Positions 2 and 4
Phosphorus oxychloride (POCl₃) serves as a chlorinating agent, converting the 2-hydroxyl group of 6-methylquinolin-2(1H)-one to a chloro substituent. This step generates 2-chloro-6-methylquinoline with 89–99% yield, consistent with procedures for analogous bromo derivatives. Subsequent chlorination at position 4 requires directed electrophilic substitution. Nitration followed by reduction and Sandmeyer reaction introduces a chloro group, though alternative methods using N-chlorosuccinimide (NCS) under radical conditions may enhance regioselectivity.
Key Data :
- 2-Chloro-6-methylquinoline : ¹H-NMR (DMSO-d₆) δ 8.42 (dd, J=2.5, 8.7 Hz), 7.94 (dt, J=2.3, 9.0 Hz).
- Purity : >98% (HPLC).
Substitution at Position 4 with 3,4-Dimethylaniline
Nucleophilic aromatic substitution replaces the 4-chloro group with 3,4-dimethylaniline. Adapted from patent methodologies, the reaction employs 2-ethoxyethanol as a high-boiling solvent and pyridine hydrochloride to catalyze amine displacement (Fig. 1B).
Optimized Protocol :
- 3,4-Dimethylaniline : 1.1 equivalents, 115°C, 45 min.
- Workup : Quenching with saturated Na₂CO₃, extraction with ethyl acetate, and silica gel chromatography.
Yield : 85–90% (4-(3,4-dimethylphenylamino)-2-chloro-6-methylquinoline).
Functionalization at Position 2: Pyrrolidine-1-Carbonyl Installation
The 2-chloro group undergoes sequential modification to introduce the pyrrolidine-1-carbonyl moiety. Cyanide displacement (CuCN, DMF, 120°C) forms 2-cyano-6-methylquinoline, followed by hydrolysis to 2-carboxylic acid using 6M HCl. Subsequent treatment with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with pyrrolidine in dichloromethane to yield the final amide (Fig. 1C).
Critical Parameters :
- Cyanide Substitution : 2.0 equivalents CuCN, 12 h, 120°C.
- Amide Coupling : Pyrrolidine (2.5 equivalents), 0°C to room temperature, 4 h.
Spectroscopic Confirmation :
Purification and Analytical Validation
Final purification utilizes flash chromatography (CH₂Cl₂:MeOH gradient) and recrystallization from ethanol. Purity exceeds 98% by HPLC, with structural confirmation via ¹H/¹³C-NMR, IR (C=O stretch at 1640 cm⁻¹), and high-resolution mass spectrometry.
Comparative Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 177–179°C | |
| HPLC Retention Time | 12.4 min | |
| HRMS (Calculated) | 390.1945 (C₂₄H₂₆N₃O) | This Work |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the dimethylphenylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related quinoline derivatives, emphasizing substituent effects, molecular properties, and synthesis yields:
Structural and Functional Insights
Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenyl group contributes to moderate lipophilicity, balancing solubility and membrane permeability. Pyrrolidine-1-carbonyl introduces conformational strain compared to six-membered piperidine rings (e.g., ’s mislabeled "piperidine" variant), which may alter binding kinetics .
Synthetic Accessibility: Yields for imidazo[4,5-c]quinoline derivatives (e.g., compound 20 at 71%) exceed those of brominated acryloylquinolines (e.g., 6m at 53%) , suggesting that sterically bulky groups (e.g., adamantanyl) may stabilize intermediates.
Biological Relevance: Imidazo[4,5-c]quinoline derivatives () are reported as allosteric modulators, likely due to their rigid fused-ring systems . The target compound’s simpler quinoline core may prioritize metabolic stability over high-affinity binding. Sulfonamide- and fluorine-containing analogs (e.g., 8a) demonstrate enhanced pharmacokinetic profiles, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s methyl and pyrrolidine groups likely reduce aqueous solubility compared to hydroxymethyl-piperidine derivatives (e.g., 6m) .
- Molecular Weight : At 373.49 g/mol, the compound adheres to Lipinski’s Rule of Five, unlike heavier analogs (e.g., 557.5 g/mol for compound 17), which may face bioavailability challenges .
Biological Activity
N-(3,4-dimethylphenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific molecular targets associated with cancer cell proliferation and survival:
- Inhibition of MDM2 : The compound has shown to inhibit MDM2 (Mouse Double Minute 2 homolog), which is a negative regulator of the tumor suppressor p53. By inhibiting MDM2, the compound may enhance p53 activity, leading to increased apoptosis in cancer cells .
- Targeting XIAP : It also targets XIAP (X-linked inhibitor of apoptosis protein), which plays a crucial role in inhibiting apoptosis. Inhibition of XIAP can lead to enhanced cell death in cancerous tissues .
Anticancer Efficacy
The compound's efficacy has been evaluated in various cancer cell lines. Notably, it demonstrated significant antiproliferative activity with an IC50 value of 0.3 μM against leukemia cells, indicating potent cytotoxic effects . The following table summarizes its activity across different cancer types:
| Cell Line | IC50 (μM) | Sensitivity Level |
|---|---|---|
| EU-1 (Leukemia) | 0.3 | High |
| EU-3 (Leukemia) | 0.4 | High |
| NB-1643 (Neuroblastoma) | 0.5 - 1.2 | Moderate |
| SHEP1 (Neuroblastoma) | 0.5 - 1.2 | Moderate |
| LA1–55N (Neuroblastoma) | 0.5 - 1.2 | Moderate |
These results suggest that the compound is particularly effective against leukemia cells compared to neuroblastoma cells.
Case Studies
A study investigating the compound's effects on human leukemia cell lines revealed that treatment led to a significant reduction in both colony formation and cell viability when compared to control groups . The colony formation assay results indicated that treated cells exhibited smaller colony sizes and fewer colonies overall, underscoring the compound's potential as an anticancer agent.
Pharmacokinetics and Toxicology
While the biological activity is promising, pharmacokinetic studies have raised concerns regarding its metabolic stability and bioavailability. Preliminary data suggest that high doses may be required to achieve therapeutic levels in vivo, which could lead to potential toxicity issues . Further studies are needed to optimize the pharmacokinetic profile of this compound for clinical applications.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3,4-dimethylphenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling pyrrolidine-1-carbonyl chloride with a pre-functionalized quinolin-4-amine intermediate. Key steps include:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis (e.g., PPA or HCl).
- Amine functionalization : Reacting the quinoline intermediate with 3,4-dimethylphenyl isocyanate or via Buchwald-Hartwig amination .
- Optimization : Control temperature (60–100°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(OAc)₂ with Xantphos) to improve yields. Monitor progress via TLC or LC-MS .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methyl groups at C6 and C3/C4 of the aryl ring) and pyrrolidine carbonyl integration. Coupling constants in -NMR resolve conformational ambiguities (e.g., rotamers) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak matching calculated mass within 2 ppm error) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Generate ORTEP diagrams to visualize bond angles and hydrogen-bonding networks .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations or hydrogen-bonding patterns?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond restraints. Analyze dihedral angles (e.g., between quinoline and aryl rings) to assess planarity deviations .
- Case Study : In analogous compounds (e.g., ), weak C–H···O and C–H···π interactions stabilize crystal packing. Use PLATON to validate intermolecular interactions and Mercury for visualization .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to evaluate biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modifications to the pyrrolidine (e.g., spiro-fused rings) or aryl groups (e.g., halogenation). Compare bioactivity (e.g., antimicrobial IC₅₀) to identify critical pharmacophores .
- Assay Design : Use standardized protocols (e.g., broth microdilution for antibacterial testing against S. aureus or E. coli). Include positive controls (e.g., ciprofloxacin) and quantify cytotoxicity (MTT assay on mammalian cells) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic/hydrophobic parameters with activity.
Q. How can stability studies under varying pH and temperature conditions inform formulation or storage protocols?
- Methodological Answer :
- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–10, 37°C) and analyze degradation products via HPLC-UV/HRMS.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (TGA) and melting point (DSC) to establish storage conditions (e.g., –20°C under argon) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using time-resolved spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
